molecular formula C15H21N B1599667 4-Octylbenzonitrile CAS No. 60484-68-6

4-Octylbenzonitrile

Cat. No.: B1599667
CAS No.: 60484-68-6
M. Wt: 215.33 g/mol
InChI Key: MWFMIIMHAJLWAY-UHFFFAOYSA-N
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Description

4-Octylbenzonitrile is a chemical compound belonging to the family of benzonitriles. It is characterized by a benzene ring substituted with a nitrile group and an octyl chain at the para position. This compound is a colorless to pale yellow liquid with a molecular weight of 215.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Octylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzonitrile with octylmagnesium bromide in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the ammoxidation of toluene derivatives. This process includes the reaction of toluene with ammonia and oxygen at high temperatures (400-450°C) to form the corresponding benzonitrile, which is then further reacted with octyl halides .

Chemical Reactions Analysis

Types of Reactions: 4-Octylbenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-Octylbenzonitrile is primarily related to its ability to interact with specific molecular targets. The nitrile group can form coordination complexes with transition metals, which can then participate in various catalytic processes. Additionally, the octyl chain provides hydrophobic interactions that can influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 4-Octylbenzonitrile stands out due to its longer alkyl chain, which imparts unique hydrophobic properties and influences its reactivity and applications. The presence of the octyl group enhances its solubility in non-polar solvents and its potential use in the synthesis of more complex molecules .

Properties

IUPAC Name

4-octylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-2-3-4-5-6-7-8-14-9-11-15(13-16)12-10-14/h9-12H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFMIIMHAJLWAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464033
Record name Benzonitrile, 4-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60484-68-6
Record name Benzonitrile, 4-octyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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